Methyl D-alanylglycinate
Description
Significance in Dipeptide Derivative Research
The scientific interest in dipeptides containing D-amino acids has grown considerably, as they are being explored as potential novel functional compounds for pharmaceuticals and food additives. asm.org Methyl D-alanylglycinate, as a representative of this class, is significant in research for several reasons. Primarily, it serves as a model for studying the synthesis and properties of peptides that are resistant to enzymatic degradation. nih.gov
Research into dipeptide derivatives is often aimed at creating new therapeutic agents. For example, dipeptide moieties containing D-alanine have been attached to other molecules to create antibacterial drugs. tandfonline.com The D-alanine-D-alanine dipeptide is a key component in the biosynthesis of peptidoglycan in bacterial cell walls, making its analogues a target for antibiotic development. tandfonline.comnih.govgoogle.comnih.gov While not all D-amino acid dipeptides have inherent biological activity, their incorporation into larger peptide structures is a widely used strategy to enhance stability. nih.govnumberanalytics.com
Furthermore, the synthesis of D-amino acid-containing dipeptides is an active area of research, with both chemical and enzymatic methods being developed. asm.org Chemoenzymatic systems have been successfully applied to synthesize various D-amino acid dipeptides, demonstrating the feasibility and interest in producing these compounds for further study. asm.org Simple derivatives like this compound can serve as substrates or reference compounds in the development of these synthetic methodologies.
Table 1: Research Applications of D-Amino Acid Dipeptide Derivatives This table is interactive. You can sort the data by clicking on the headers.
| Research Area | Significance of D-Amino Acid Incorporation | Example Application | Relevant Citations |
|---|---|---|---|
| Drug Development | Enhances peptide stability and resistance to enzymatic breakdown. | Creating peptide-based antibiotics with improved efficacy and bioavailability. | numberanalytics.com, nih.gov, tandfonline.com |
| Bacterial Studies | Acts as a substrate or inhibitor for enzymes in bacterial cell wall synthesis. | Developing probes to visualize peptidoglycan biosynthesis in bacteria like E. coli. | tandfonline.com, google.com |
| Enzymology | Used to study the substrate specificity of enzymes that process D-amino acids. | Investigating D-Alanine-D-alanine ligase (Ddl) for its ability to synthesize various dipeptides. | asm.org, nih.gov |
| Peptidomimetics | Serves as a foundational structure to build larger molecules that mimic natural peptides. | Designing stable hydrogels for biomedical applications. | nih.gov |
Stereochemical Considerations and the D-Amino Acid Moiety
The defining feature of this compound is the stereochemistry of its alanine (B10760859) residue. Amino acids (except for glycine) are chiral molecules, existing as two non-superimposable mirror images, or enantiomers: the L-form (levorotatory) and the D-form (dextrorotatory). numberanalytics.com This difference has profound implications for the structure and function of peptides. jpt.com
Proteolytic Resistance: Proteins in humans and most living organisms are composed almost exclusively of L-amino acids. jpt.com Consequently, the enzymes responsible for protein degradation, known as proteases, are stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids. nih.gov Peptides containing D-amino acids, such as the D-alanyl residue in this compound, are resistant to these proteases. nih.gov This resistance is a significant advantage in the design of peptide-based drugs, as it can dramatically increase their stability and half-life in the body. numberanalytics.com
Conformational Influence: The stereochemistry of an amino acid residue directly influences the local conformation of the peptide backbone. researchgate.net The allowed bond angles (phi and psi angles) for a D-amino acid are different from those of an L-amino acid, which can lead to significant changes in the peptide's secondary structure. researchgate.net For instance, strategically placing a single D-amino acid can disrupt or inhibit the formation of beta-sheet aggregates, which are associated with amyloid fibrils. researchgate.net Conversely, it can also be used to nucleate specific turns or helical structures that would not be stable with only L-amino acids. researchgate.net This conformational control is a powerful tool in peptide design.
Biological Interactions: Because biological systems like enzymes and receptors are themselves chiral, they often interact differently with L- and D-peptides. jpt.com While most endogenous systems are tailored for L-amino acids, certain D-amino acids play crucial biological roles. numberanalytics.comjpt.com D-alanine, for example, is a fundamental component of the peptidoglycan layer that forms the cell wall of many bacteria. nih.gov This makes enzymes involved in D-alanine metabolism, such as D-alanine-D-alanine ligase, attractive targets for antibacterial agents. nih.gov Therefore, a dipeptide containing D-alanine may interact with specific bacterial enzymes while avoiding degradation by host proteases.
Table 2: Comparison of L-Amino vs. D-Amino Acids in Peptides This table is interactive. You can sort the data by clicking on the headers.
| Property | L-Amino Acids | D-Amino Acids | Relevant Citations |
|---|---|---|---|
| Natural Abundance | Predominant form in proteins of higher organisms. | Rare in higher organisms; found in bacterial cell walls and some marine organisms. | jpt.com, nih.gov |
| Protease Susceptibility | Generally susceptible to degradation by endogenous proteases. | Generally resistant to degradation by endogenous proteases. | nih.gov |
| Conformational Space | Occupy specific, allowed regions of the Ramachandran plot. | Occupy mirror-image regions of the Ramachandran plot compared to L-forms. | researchgate.net |
| Use in Drug Design | Standard building blocks, but may lead to low in vivo stability. | Used to increase stability, bioavailability, and to design novel peptide therapeutics. | numberanalytics.com, nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[[(2R)-2-aminopropanoyl]amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-4(7)6(10)8-3-5(9)11-2/h4H,3,7H2,1-2H3,(H,8,10)/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGPJFKYVJYBFH-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl D Alanylglycinate and Its Derivatives
Established Chemical Synthesis Routes
The creation of the peptide bond in Methyl D-alanylglycinate involves the activation of the carboxylic acid group of a protected D-alanine derivative, followed by nucleophilic attack from the amino group of glycine (B1666218) methyl ester. Several classes of reagents and methodologies have been developed to facilitate this transformation efficiently and with high fidelity.
Coupling Reactions and Reagent Selection
The choice of coupling reagent is critical to the success of the peptide synthesis, influencing reaction rates, yields, and the preservation of stereochemical integrity.
Carbodiimides are widely used reagents that activate carboxylic acids to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine component to form the desired amide bond.
Dicyclohexylcarbodiimide (DCC) was one of the earliest and most popular carbodiimide (B86325) coupling reagents. In a typical procedure, N-protected D-alanine is reacted with glycine methyl ester in the presence of DCC. The reaction is often carried out in a non-polar solvent like dichloromethane (B109758) (DCM). A significant drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is largely insoluble in most organic solvents and can be removed by filtration. To minimize racemization, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is frequently included.
Diisopropylcarbodiimide (DIC) is a liquid analogue of DCC and is particularly useful in solid-phase peptide synthesis as its urea (B33335) byproduct is more soluble in common organic solvents, simplifying purification.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, making it convenient for reactions in aqueous or mixed-aqueous solvents and simplifying the removal of the urea byproduct through aqueous extraction. A general procedure involves dissolving the N-protected amino acid and the amino acid ester in a solvent like DCM, cooling the mixture, and then adding EDC.
| Coupling Reagent | Typical Solvent | Key Byproduct | Advantages | Disadvantages |
| DCC | Dichloromethane (DCM) | Dicyclohexylurea (DCU) | Effective, inexpensive | Insoluble byproduct can complicate purification |
| DIC | Dichloromethane (DCM), Dimethylformamide (DMF) | Diisopropylurea (DIU) | Liquid, soluble byproduct | |
| EDC | Dichloromethane (DCM), Water | Water-soluble urea | Water-soluble byproduct allows for easy removal | Can be less effective for sterically hindered couplings |
A representative procedure for DCC coupling involves dissolving carbobenzoxy-(Cbz)-L-alanine and alanine (B10760859) methyl ester hydrochloride in dichloromethane, adding an organic base, and then adding a solution of DCC in dichloromethane at ice-bath temperature. The reaction is typically stirred overnight google.com. For EDC coupling, N-Boc-α-glycine can be coupled with a β-leucine-methyl ester in chloroform (B151607) in the presence of EDC and HOBt, with the reaction proceeding at room temperature for several hours prepchem.com.
Phosphonium-based coupling reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), are highly efficient and are known to minimize side reactions like the dehydration of asparagine or glutamine residues. The BOP reagent activates the carboxylic acid by forming a benzotriazolyl ester, which is a highly reactive intermediate.
The use of BOP is particularly advantageous in solid-phase peptide synthesis due to its high coupling efficiency and the solubility of its byproducts. A typical coupling reaction involves the N-protected D-alanine, glycine methyl ester, BOP reagent, and a tertiary amine base such as diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF). These reactions are generally rapid and can be carried out at room temperature. One significant concern with the use of BOP is the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA).
| Reagent | Full Name | Key Features |
| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | High coupling efficiency, minimizes certain side reactions. |
The mixed anhydride (B1165640) method involves the activation of the N-protected amino acid by reacting it with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine like N-methylmorpholine (NMM). This forms a mixed carbonic-carboxylic anhydride, which is a highly reactive species. The subsequent addition of the amino acid ester leads to the formation of the peptide bond.
This method is valued for its rapid reaction rates and the ease of obtaining high-purity products. The reactions are typically carried out at low temperatures (e.g., -15 °C) to minimize side reactions, such as the formation of urethane (B1682113) byproducts. The choice of solvent can influence the extent of side reactions, with combinations like N-methylpiperidine in dichloromethane being effective at minimizing urethane formation google.com.
A general procedure involves dissolving the N-protected D-alanine in a suitable solvent like tetrahydrofuran (B95107) (THF), cooling the solution, and then adding NMM followed by isobutyl chloroformate to form the mixed anhydride. After a short activation period, the glycine methyl ester is added to the reaction mixture.
| Activating Agent | Base | Typical Solvent | Key Intermediate |
| Isobutylchloroformate | N-Methylmorpholine (NMM) | Tetrahydrofuran (THF) | Mixed carbonic-carboxylic anhydride |
Reaction Conditions and Optimization
The success of synthesizing this compound is highly dependent on the careful control and optimization of reaction conditions. Key factors include the selection of appropriate solvent systems and the precise management of temperature, both of which can significantly influence reaction rates, yields, and the prevalence of side reactions. occamdesign.com
Solvent Systems and Temperature Control
The choice of solvent is critical for ensuring that all reactants remain fully solvated throughout the reaction. peptide.com Commonly used solvents in peptide synthesis include N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (DCM). peptide.com For sparingly-soluble peptides, more powerful solvent systems, such as mixtures of trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with dichloromethane (DCM) or trichloromethane (TCM), have been found to be effective. nih.gov These systems can enhance solubility and facilitate reactions that are otherwise hindered. nih.gov
Temperature control is another vital parameter. While elevated temperatures can accelerate reaction rates, they can also increase the risk of undesirable side reactions, such as racemization, particularly for sensitive amino acids. occamdesign.comacs.org For instance, coupling reactions for sensitive amino acids like histidine and cysteine at high temperatures have been shown to lead to considerable racemization. acs.org Therefore, an optimal temperature must be maintained to balance reaction speed with product purity. In some protocols, reactions are initiated at room temperature to allow the majority of the peptide chains to couple before heat is applied to drive the reaction to completion for more sterically hindered or aggregated sites. yizimg.com
Table 1: Common Solvent Systems in Peptide Synthesis
| Solvent | Properties and Applications |
|---|---|
| N,N-dimethylformamide (DMF) | A common, polar aprotic solvent. Can break down to release dimethylamine, which may prematurely remove Fmoc protecting groups. peptide.com |
| N-methylpyrrolidone (NMP) | More polar than DMF and often improves coupling yields by efficiently solvating the peptide-resin. peptide.com |
| Dichloromethane (DCM) | Frequently used in Boc-chemistry; provides good swelling for polystyrene resins. peptide.com |
| TFE or HFIP mixed with DCM/TCM | Powerful solvent systems for dissolving sparingly-soluble protected peptides, useful for segment coupling and removal of terminal esters. nih.gov |
Microwave-Assisted Synthesis Enhancements
Microwave-assisted synthesis has become a standard technique in organic chemistry, significantly reducing reaction times and often improving the purity of crude peptides compared to conventional methods. rsc.org Microwave energy provides rapid and uniform heating of the reaction mixture, which accelerates both the coupling of amino acids and the removal of protecting groups. luxembourg-bio.comcreative-peptides.com
This technology is particularly beneficial for synthesizing "difficult sequences" that are prone to aggregation. luxembourg-bio.com By raising the temperature quickly, microwaves can help disrupt the secondary structures that lead to aggregation, allowing reagents better access to the reaction sites. rsc.org Studies comparing microwave heating to conventional heating at the same temperature have shown nearly identical results in terms of peptide purity and racemization levels, suggesting the primary benefit is a rapid and efficient thermal effect. acs.org The application of microwave irradiation can reduce the time for a single amino acid coupling cycle from several hours to just over 30 minutes. rsc.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Synthesis (Room Temp) | Microwave-Assisted Synthesis (Elevated Temp) |
|---|---|---|
| Reaction Time | Longer (hours per cycle) rsc.org | Shorter (minutes per cycle) acs.orgrsc.org |
| Efficiency | Can be low for difficult sequences acs.org | High, even for difficult sequences rsc.orgluxembourg-bio.com |
| Product Purity | Variable, may be poor for difficult sequences acs.org | Generally high rsc.orgcreative-peptides.com |
| Racemization | Low at room temperature | Can be significant for sensitive amino acids at high temperatures acs.org |
Purification Techniques in Synthesis
Following synthesis, the crude product contains the target peptide along with a variety of impurities, such as by-products from protecting groups, truncated sequences, and excess reagents. bachem.com Therefore, robust purification techniques are essential to isolate this compound in a highly pure form.
Chromatographic Purification (e.g., Silica (B1680970) Gel Chromatography)
Chromatography is a cornerstone of peptide purification. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method, typically using a silica-based stationary phase (like C18-modified silica) that separates molecules based on their hydrophobicity. bachem.comcolumn-chromatography.com The crude peptide mixture is loaded onto the column, and a mobile phase with increasing organic solvent concentration (e.g., acetonitrile (B52724) in water) is used to elute the components. bachem.com Polar impurities wash out first, followed by the target peptide and other less polar impurities. bachem.com
For protected peptides, preparative HPLC on silica gel 60 columns is an efficient method for gram-scale purification. nih.gov Solvent systems for elution often consist of mixtures of chloroform, alcohols (isopropanol, ethanol, or methanol), and acetic acid, tailored to the specific properties of the peptide being purified. nih.gov
Recrystallization and Solvent Evaporation
Recrystallization is a powerful technique for purifying solid compounds. mt.com The process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution. As the solution is slowly cooled, the solubility of the target compound decreases, causing it to form pure crystals, while impurities remain dissolved in the mother liquor. mt.com The selection of an appropriate solvent is key: the desired compound should be highly soluble at high temperatures but sparingly soluble at low temperatures. mt.com For amino acids and their derivatives, recrystallization can be performed from aqueous solutions, sometimes with the addition of alcohols or by adjusting the pH. google.comgoogle.com
Solvent evaporation is often used in conjunction with other methods. After chromatographic fractions containing the pure product are collected, the solvent is removed, typically under reduced pressure, to yield the purified solid. Similarly, after recrystallization, the mother liquor is removed by filtration, and any residual solvent is evaporated from the crystals.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For Methyl D-alanylglycinate, both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. The data presented is for the corresponding L-isomer, L-alanylglycine methyl ester, as the NMR spectra of enantiomers are identical in a non-chiral solvent.
¹H NMR Spectral Analysis
The proton NMR spectrum of this compound displays distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The multiplicity of each signal (singlet, doublet, quartet, multiplet) provides information about the number of neighboring protons, and the coupling constants (J) quantify the interaction between them.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Ala-CH₃ | 1.26 | Doublet | 7.0 |
| Gly-CH₂ | 3.67-3.78 | Multiplet | |
| Ala-CH | 3.84 | Doublet of Quartets | 0.9, 7.0 |
| OCH₃ | Data not available | Singlet | |
| Amide NH | 7.90 | Broad Singlet | |
| Amine NH₂ | 8.09 | Broad Singlet |
Note: The chemical shift for the methyl ester protons (OCH₃) was not explicitly provided in the referenced literature but is expected to appear as a singlet in the range of 3.6-3.8 ppm.
¹³C NMR Spectral Analysis
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
| Carbon Assignment | Chemical Shift (δ) ppm |
| Ala-CH₃ | 18.6 |
| Gly-CH₂ | 44.5 |
| Ala-CH | 49.7 |
| OCH₃ | Data not available |
| Gly-C=O (Amide) | 166.2 |
| Ala-C=O (Ester) | 168.8 |
Note: The chemical shift for the methyl ester carbon (OCH₃) was not provided in the source material but is typically expected in the 50-55 ppm region.
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to its vibrational transitions. The key functional groups in this compound—the amide, the ester, and the amine—give rise to characteristic absorption bands.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amine/Amide) | Stretching | 3200-3400 |
| C-H (Aliphatic) | Stretching | 2850-3000 |
| C=O (Ester) | Stretching | ~1740 |
| C=O (Amide I) | Stretching | ~1650 |
| N-H (Amide II) | Bending | ~1550 |
| C-N (Amide III) | Stretching/Bending | ~1290 |
| C-O (Ester) | Stretching | 1100-1300 |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light. The amide I and amide III bands are particularly sensitive to the peptide backbone conformation. nih.gov
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| C-H (Aliphatic) | Stretching | 2850-3000 |
| C=O (Ester) | Stretching | ~1740 |
| C=O (Amide I) | Stretching | ~1650-1680 |
| N-H (Amide II) | Bending | ~1550 |
| C-N (Amide III) | Stretching/Bending | 1270-1320 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.
For L-alanylglycine methyl ester, the protonated molecule [M+H]⁺ has a calculated m/z of 161.0921. The experimentally found value was 161.0921 m/z, which confirms the molecular formula C₆H₁₃N₂O₃⁺.
The fragmentation of this compound in the mass spectrometer would be expected to follow predictable pathways for peptides. Common fragmentation events include the cleavage of the amide bond, leading to the formation of b- and y-ions. The loss of the methoxy (B1213986) group from the ester is another anticipated fragmentation pathway.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of compounds in a mixture. libretexts.org For a polar molecule like this compound, reversed-phase chromatography is often employed, utilizing columns such as C18. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724), often with an acid modifier like formic acid to improve peak shape and ionization efficiency.
In a typical analysis, the protonated molecule, [M+H]⁺, is observed in the mass spectrum, confirming the molecular weight of the compound. For this compound (molar mass 160.16 g/mol ), this ion would appear at an m/z (mass-to-charge ratio) of 161.17. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of this parent ion, providing structural details. The fragmentation of the peptide backbone typically yields b- and y-type ions. Cleavage of the amide bond results in the formation of a b₁ ion (D-alanyl residue) and a y₁ ion (glycinate methyl ester residue). Further fragmentation can occur, such as the neutral loss of the methyl ester group.
Table 1: Predicted LC-MS/MS Fragmentation Data for this compound ([M+H]⁺ = m/z 161.17)
| Ion Type | Predicted m/z | Structure/Fragment |
|---|---|---|
| [M+H]⁺ | 161.17 | C₆H₁₃N₂O₃⁺ |
| b₁ | 72.08 | C₃H₆NO⁺ |
| y₁ | 90.05 | C₃H₈NO₂⁺ |
| [M+H - CH₃OH]⁺ | 129.11 | C₄H₉N₂O₂⁺ |
Fast Atom Bombardment (FAB) Mass Spectrometry
Fast Atom Bombardment (FAB) is a soft ionization technique particularly well-suited for non-volatile and thermally unstable compounds like peptides. researchgate.net The sample is mixed with a liquid matrix, such as glycerol or thioglycerol, and bombarded with a high-energy beam of neutral atoms, typically xenon or argon. acs.org This process causes the desorption and ionization of analyte molecules, primarily through protonation, yielding an abundant pseudomolecular ion [M+H]⁺. acs.org
For this compound, FAB-MS would be expected to produce a strong signal at m/z 161.17, corresponding to the protonated molecule. The energy imparted during ionization also causes some fragmentation, providing valuable structural information. Similar to LC-MS/MS, the primary fragments observed would be the characteristic b- and y-type ions resulting from the cleavage of the peptide bond. The soft nature of FAB ensures that the molecular ion remains a prominent, often the base, peak in the spectrum. nih.gov
Table 2: Key Ions Expected in FAB-MS of this compound
| Ion Type | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 161.17 | Protonated Molecular Ion |
| b₁ ion | 72.08 | D-Alanyl fragment |
Chemical Ionization (CI) Mass Spectrometry
Chemical Ionization (CI) is another soft ionization method that results in less fragmentation than electron ionization, making it useful for determining the molecular weight of an analyte. mdpi.com In CI, a reagent gas (e.g., methane, isobutane, or ammonia) is ionized by electrons, and these reagent gas ions then ionize the analyte molecules through chemical reactions, primarily proton transfer. mdpi.com The choice of reagent gas can control the extent of fragmentation. researchgate.net
Using a mild reagent gas like isobutane, the CI spectrum of this compound would be dominated by the protonated molecular ion [M+H]⁺ at m/z 161.17, with very little fragmentation. This confirms the molecular weight with high confidence. If a more energetic reagent gas like methane is used, some fragmentation may be observed. The most common fragmentation pathways for amino acid esters in CI-MS include the loss of small neutral molecules such as methanol (B129727) (CH₃OH) from the ester group or cleavage of the peptide bond.
Table 3: Predicted CI-MS Fragmentation Data for this compound
| Reagent Gas | Predicted Ion (m/z) | Corresponding Fragment Loss |
|---|---|---|
| Isobutane | 161.17 | [M+H]⁺ (minimal fragmentation) |
| Methane | 161.17 | [M+H]⁺ (base peak) |
Analytical Detection and Quantification Methodologies
Chromatographic Separation Techniques
Chromatography is the cornerstone for the separation of peptides from complex matrices. The choice of technique depends on the analyte's properties, such as polarity, charge, and volatility.
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is a fundamental tool for the analysis and purification of peptides. hplc.eunih.gov Separation in RP-HPLC is based on the differential partitioning of analytes between a nonpolar stationary phase (typically alkyl-silica based, such as C18) and a polar mobile phase. americanpeptidesociety.org Peptides are eluted using a gradient of an increasing concentration of an organic solvent, like acetonitrile (B52724), in water. nih.gov
The retention of Methyl D-alanylglycinate would be influenced by the hydrophobicity of the D-alanine side chain. Acidic mobile phase modifiers, such as trifluoroacetic acid (TFA) or formic acid (FA), are commonly employed. chromatographyonline.com TFA improves peak shape through ion-pairing effects, but can cause ion suppression in mass spectrometry, making formic acid a preferred alternative for LC-MS applications. lcms.cz The presence of the D-enantiomer necessitates consideration of chiral stationary phases (CSPs) if separation from its L-alanylglycinate counterpart is required. Macrocyclic glycopeptide-based CSPs, for example, are effective for the direct analysis of underivatized amino acids and small peptides.
Table 1: Typical HPLC Parameters for Dipeptide Analysis
| Parameter | Condition | Purpose |
| Column | C18, Wide Pore (e.g., 300Å) | Accommodates peptide molecules and provides hydrophobic interaction. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component, provides protons for ionization in MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component, elutes peptides based on hydrophobicity. |
| Gradient | 5% to 60% B over 30 min | Resolves peptides with varying polarities. |
| Flow Rate | 0.5 - 1.0 mL/min | Standard analytical flow for efficient separation. |
| Detection | UV at 210-220 nm / Mass Spectrometry | Detection of the peptide bond / Mass-based identification. |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Due to the low volatility of dipeptides, direct analysis of this compound by GC is not feasible. Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable form. nih.gov
Common derivatization strategies for amino acids and peptides involve esterification of carboxyl groups followed by acylation of amino and other functional groups. researchgate.netresearchgate.net For instance, derivatization with pentafluoropropyl chloroformate or as N,O,S-trifluoroacetyl isobutyl esters allows for subsequent GC analysis. nih.govresearchgate.net For the separation of stereoisomers, such as distinguishing this compound from its L-isomer, a chiral stationary phase (e.g., Chirasil-Val) is essential. researchgate.netresearchgate.net
Table 2: Typical GC Parameters for Chiral Peptide Derivative Analysis
| Parameter | Condition | Purpose |
| Derivatization | N(O)-Trifluoroacetyl (TFA) Isobutyl Ester | Increases volatility and thermal stability. |
| Column | Chiral Stationary Phase (e.g., Chirasil-L-Val) | Enantioselective separation of D- and L-isomers. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry analytes through the column. |
| Temperature Program | 80°C to 200°C at 4°C/min | Separates derivatives based on boiling point and column interaction. |
| Injector Temp. | 250°C | Ensures rapid volatilization of the derivatized sample. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | General purpose sensitive detection or mass-based identification. |
Capillary Electrophoresis (CE) offers high-resolution separation for charged molecules like peptides, based on their differential migration in an electric field. springernature.com In its simplest form, Capillary Zone Electrophoresis (CZE), the separation is governed by the charge-to-mass ratio of the analyte. springernature.com As an amphoteric molecule, the net charge of this compound is highly dependent on the pH of the background electrolyte (BGE). At low pH, the N-terminal amino group is protonated, resulting in a net positive charge, while at high pH, the C-terminal carboxyl group (if not esterified) would be deprotonated. The methyl ester group blocks the negative charge at the C-terminus, meaning the compound will carry a net positive charge across a wide pH range below the pKa of the amino group.
CE is known for its high efficiency, short analysis times, and minimal sample consumption, making it complementary to HPLC. springernature.comnih.gov For chiral separations, chiral selectors can be added to the BGE to enable the separation of enantiomeric peptides. acs.org
Table 3: Typical Capillary Electrophoresis Parameters for Peptide Separation
| Parameter | Condition | Purpose |
| Capillary | Fused-silica, 50 µm i.d., 50-75 cm length | Provides a conduit for electrophoretic separation. |
| Background Electrolyte (BGE) | 50-100 mM Phosphate or Acetate buffer | Maintains stable pH and conductivity. |
| pH | 2.5 - 4.5 | Ensures peptides are positively charged and minimizes wall interactions. |
| Voltage | 20 - 30 kV | Driving force for electrophoretic migration. |
| Temperature | 25°C | Ensures reproducible migration times. |
| Detection | UV at 200 nm / Mass Spectrometry | Detection of the peptide bond / Mass-based identification. |
Reverse-Phase Paired-Ion Chromatography (PIC) is a modification of RP-HPLC that enhances the retention and separation of ionic or highly polar compounds on a reversed-phase column. researchgate.net This technique involves adding an ion-pairing reagent to the mobile phase. thermofisher.com The reagent is typically a large ionic molecule with a hydrophobic region that can interact with the stationary phase and a charged region that forms a neutral ion pair with the oppositely charged analyte. thermofisher.com
For the analysis of this compound, which is expected to be cationic at acidic pH, an anionic ion-pairing reagent such as an alkyl sulfonate would be used. The formation of a neutral, hydrophobic ion pair increases the analyte's affinity for the nonpolar stationary phase, allowing for its retention and separation. This method has been effectively used for the separation of glycine (B1666218) oligomers. researchgate.net
Table 4: Typical Paired-Ion Chromatography Parameters for Cationic Peptides
| Parameter | Condition | Purpose |
| Column | C18 or C8 Reversed-Phase | Standard nonpolar stationary phase. |
| Mobile Phase | Acetonitrile/Water gradient | Elutes analytes based on hydrophobicity. |
| Ion-Pairing Reagent | 5 mM Heptanesulfonic Acid | Forms a neutral ion pair with the cationic analyte. |
| pH | 2.5 - 3.5 (adjusted with Phosphoric or Formic Acid) | Ensures complete ionization of the analyte and reagent. |
| Flow Rate | 1.0 mL/min | Standard analytical flow. |
| Detection | UV at 210 nm | Detection of the peptide bond. |
Detection Modalities for this compound Analysis
Mass Spectrometry (MS) is a powerful detection technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic separation method (LC-MS, GC-MS, CE-MS), it provides high selectivity and sensitivity, and yields structural information for analyte identification. nih.govnih.gov
For analysis of this compound, Electrospray Ionization (ESI) is the preferred ionization source for LC-MS and CE-MS, as it is a soft ionization technique suitable for polar and thermally labile molecules like peptides. nih.gov In GC-MS, after derivatization, Electron Ionization (EI) is typically used, which provides characteristic fragmentation patterns useful for structural confirmation. nih.gov Tandem mass spectrometry (MS/MS) can be used to further fragment the molecular ion, providing sequence information and confirming the identity of the dipeptide. nih.gov
Table 5: Mass Spectrometry Parameters for Dipeptide Detection
| Parameter | LC-MS / CE-MS | GC-MS |
| Ionization Source | Electrospray Ionization (ESI) | Electron Ionization (EI) |
| Polarity | Positive Ion Mode | N/A |
| Scan Mode | Full Scan for identification; Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification | Full Scan for identification; SIM for quantification |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Orbitrap | Quadrupole, Ion Trap |
| Collision Gas (for MS/MS) | Argon or Nitrogen | Argon or Nitrogen |
Fluorescence Detection (FD)
This compound, like most amino acids and small peptides, does not possess native fluorescence, making direct detection via fluorescence spectroscopy impossible. jasco-global.comcreative-proteomics.com Consequently, the application of fluorescence detection for this compound necessitates a chemical modification step known as derivatization. This process involves reacting the primary amine group of the D-alanine residue with a fluorogenic reagent to yield a highly fluorescent derivative that can be easily detected and quantified. nih.govacs.orgacs.org This approach significantly enhances detection sensitivity, allowing for the analysis of trace amounts of the compound. actascientific.comactascientific.com
Several fluorogenic reagents are commonly employed for the derivatization of primary amines in amino acids and peptides. acs.orgacs.org The choice of reagent depends on factors such as reaction kinetics, stability of the derivative, and the specific requirements of the chromatographic system.
Common Fluorogenic Derivatizing Agents:
o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) at room temperature to form intensely fluorescent isoindole derivatives. jasco-global.comactascientific.com While this method is highly sensitive and widely used, the resulting derivatives can be unstable, often requiring automated pre-column derivatization immediately before injection into the High-Performance Liquid Chromatography (HPLC) system. jasco-global.com
Fluorescamine (B152294): This reagent also reacts almost instantaneously with primary amines to form fluorescent pyrrolinone products. nih.gov A key advantage of fluorescamine is that the reagent itself is non-fluorescent, and its hydrolysis products are also non-fluorescent, which minimizes background interference. nih.gov
9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is a widely used pre-column derivatization reagent that reacts with both primary and secondary amines under mild alkaline conditions to form stable, highly fluorescent adducts. acs.orgacs.org A challenge with FMOC-Cl is its reactivity with water, which can lead to the formation of fluorescent byproducts that may interfere with the chromatogram. acs.orgacs.org To mitigate this, strategies such as derivatization on a solid adsorbent surface in an anhydrous solvent have been developed. acs.orgacs.org
4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F): NBD-F is another sensitive reagent that forms stable fluorescent derivatives with primary amines. sigmaaldrich.com The derivatization reaction typically requires heating to proceed efficiently. sigmaaldrich.com
The selection of the appropriate derivatization strategy is crucial for achieving sensitive and reliable quantification of this compound using fluorescence detection.
| Derivatizing Agent | Abbreviation | Typical Reaction Conditions | Key Features |
|---|---|---|---|
| o-Phthalaldehyde | OPA | Aqueous alkaline buffer, presence of a thiol (e.g., 2-mercaptoethanol), room temperature. | Fast reaction; derivatives can be unstable. jasco-global.com |
| Fluorescamine | - | Aqueous alkaline buffer, room temperature. | Very fast reaction; reagent and byproducts are non-fluorescent. nih.gov |
| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Aqueous alkaline buffer or anhydrous organic solvent on a solid phase. | Forms stable derivatives; reacts with primary and secondary amines. acs.orgacs.org |
| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole | NBD-F | Alkaline buffer, requires heating (e.g., 35-45°C). sigmaaldrich.com | Forms stable derivatives; high sensitivity. sigmaaldrich.com |
Chiral Separation and Enantiomeric Purity Analysis
The analysis of enantiomeric purity is critical for this compound, as its biological and chemical properties are defined by the D-configuration of the alanine (B10760859) residue. The primary goal is to separate it from its corresponding enantiomer, Methyl L-alanylglycinate, and any other diastereomeric impurities. This is typically achieved using chiral chromatography, which can be performed through two main approaches: direct and indirect separation.
Chiral Selectors in Separation
The direct method of chiral separation involves the use of a chiral stationary phase (CSP) in an HPLC system. mdpi.com A chiral selector, which is an enantiomerically pure molecule, is immobilized onto the surface of the stationary support (e.g., silica (B1680970) gel). Chiral recognition occurs when the enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector. mdpi.com Differences in the stability or energy of these complexes lead to different retention times on the column, thus enabling separation. mdpi.com
Several classes of chiral selectors are effective for the separation of amino acids and small peptides:
Macrocyclic Glycopeptides: Antibiotics such as vancomycin (B549263) and teicoplanin are complex macrocycles with multiple chiral centers and functional groups (hydroxyl, carboxyl, amino, and amide). mdpi.com These CSPs offer a variety of interaction mechanisms, including hydrogen bonding, ionic interactions, and inclusion complexation, making them highly versatile for separating a wide range of chiral molecules, including underivatized amino acids and peptides. mdpi.com
Cyclodextrins: These are cyclic oligosaccharides that form a truncated cone-shaped cavity. mdpi.com Chiral recognition is primarily based on the inclusion of a part of the analyte molecule (often a hydrophobic moiety) into the cyclodextrin (B1172386) cavity. Additional interactions between functional groups on the analyte and the hydroxyl groups at the rim of the cyclodextrin enhance enantioselectivity. researchgate.net
Cinchona Alkaloid-Based Zwitterionic Phases: These CSPs incorporate both a weak anionic (acid) and a strong cationic (quaternary amine) site derived from cinchona alkaloids. chiraltech.com This zwitterionic nature makes them particularly effective for the direct, stereo-selective resolution of ampholytic molecules like free amino acids and small peptides under LC-MS compatible conditions. chiraltech.com
Chiral Ligand-Exchange: This technique involves a CSP coated with a chiral ligand (often an amino acid like L-proline) and complexed with a metal ion, typically copper (II). Separation occurs based on the differential stability of the ternary diastereomeric complexes formed between the stationary chiral ligand-metal complex and the analyte enantiomers. researchgate.net
| Chiral Selector Type | Example(s) | Primary Interaction Mechanism(s) | Applicability |
|---|---|---|---|
| Macrocyclic Glycopeptides | Vancomycin, Teicoplanin | Hydrogen bonding, ionic interactions, inclusion complexation. mdpi.com | Underivatized amino acids and peptides. mdpi.com |
| Cyclodextrins | β-cyclodextrin, Hydroxypropyl-β-cyclodextrin | Inclusion into a chiral cavity, hydrogen bonding. mdpi.comresearchgate.net | Derivatized amino acids (e.g., Dansyl amino acids). researchgate.net |
| Cinchona Alkaloid Zwitterionic Phases | CHIRALPAK ZWIX(+) | Ionic (anion- and cation-exchange) interactions. chiraltech.com | Free amino acids and small peptides. chiraltech.com |
| Ligand Exchange | L-Proline-Cu(II) complex | Formation of ternary diastereomeric metal complexes. researchgate.net | Free amino acids. |
Diastereomer Formation for Chiral Analysis
The indirect method for chiral analysis involves a pre-column derivatization step where the enantiomeric mixture (Methyl D- and L-alanylglycinate) is reacted with an enantiomerically pure chiral derivatizing agent (CDA). nih.gov This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical and chemical properties and can therefore be separated on a standard, non-chiral (achiral) stationary phase, such as a C18 column. nih.gov
This approach transforms the difficult task of enantiomeric separation into a more routine separation of diastereomers. The choice of CDA is critical and should result in stable diastereomers with good chromatographic properties and detector response.
Common Chiral Derivatizing Agents (CDAs):
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): This is a widely used CDA that reacts with the primary amine of the analyte. The resulting diastereomers are often well-resolved by reversed-phase HPLC and have a strong chromophore (dinitrophenyl group) for UV detection.
(+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC): This reagent reacts with the primary amine to form stable diastereomeric carbamates. acs.org The fluorenyl group provides a strong fluorophore, allowing for highly sensitive fluorescence detection. acs.org
o-Phthalaldehyde (OPA) with Chiral Thiols: In this variation of the OPA reaction, a chiral thiol such as N-isobutyryl-L-cysteine (IBLC) or N-isobutyryl-D-cysteine (IBDC) is used instead of an achiral thiol. researchgate.net The reaction of OPA and the chiral thiol with the D- and L-alanine moieties of the dipeptide forms fluorescent diastereomeric isoindoles, which can then be separated on an achiral column. researchgate.net
The indirect method's main advantage is its use of conventional, less expensive achiral columns. However, it requires a CDA of very high enantiomeric purity, as any impurity will lead to the formation of an additional diastereomer and complicate the analysis. The reaction must also proceed to completion without any racemization.
Pre- and Post-Column Derivatization Strategies
Derivatization is a key strategy for enhancing the detectability and modifying the chromatographic properties of analytes like this compound. actascientific.comactascientific.com This chemical modification can be performed either before the sample is introduced to the chromatographic column (pre-column) or after the separation has occurred but before detection (post-column). jasco-global.comcreative-proteomics.com Both strategies have distinct advantages and disadvantages.
Pre-Column Derivatization: In this approach, the analyte is derivatized before injection into the HPLC system. shimadzu.com This is the most common strategy used with reagents like OPA, FMOC-Cl, and PITC. shimadzu.com
Advantages:
Versatility: A wide range of derivatizing reagents is available, offering flexibility in choosing chromophores or fluorophores. jasco-global.com
Sensitivity: The reaction can be driven to completion using an excess of reagent, and byproducts can often be separated from the derivatized analyte during the chromatographic run, leading to high sensitivity and low background noise. shimadzu.com
Chromatographic Modification: Derivatization can alter the polarity of the analyte. For instance, hydrophilic amino acids can be made more hydrophobic, improving their retention and separation on reversed-phase columns. shimadzu.com
Disadvantages:
Reaction Complexity: The reaction may be slow, require heating, or be sensitive to the sample matrix, potentially affecting reproducibility. shimadzu.com
Byproduct Interference: Excess reagent or reaction byproducts might interfere with the peaks of interest if not fully separated chromatographically. acs.orgacs.org
Multiple Derivatives: A single analyte with multiple reaction sites could potentially form multiple derivative products, complicating the chromatogram.
Post-Column Derivatization (PCD): In this method, the analyte is first separated in its native form on the column. The column effluent is then mixed with the derivatizing reagent in a reaction coil before it enters the detector. actascientific.comactascientific.com
Advantages:
High Reproducibility: The reaction is typically automated and occurs in a controlled, continuous-flow environment, leading to very high reproducibility and making it robust for routine analysis. creative-proteomics.com
No Chromatogram Interference: Since derivatization occurs after separation, there is no risk of interference from reagent byproducts or the formation of multiple derivative peaks for a single analyte.
Separation of Original Analyte: The chromatography is performed on the original, unmodified analyte.
Disadvantages:
Reagent Limitations: The reaction must be very fast (typically completed in seconds to minutes) and must not produce precipitates or bubbles. The reagent itself should not produce a detector signal. These constraints limit the choice of suitable reagents, with ninhydrin (B49086) (for UV-Vis) and OPA (for fluorescence) being the most common for amino acids. actascientific.comactascientific.comshimadzu.com
System Complexity: PCD requires additional hardware, including a second pump for the reagent, a mixing tee, and a reaction coil, which adds complexity and cost to the HPLC system.
Band Broadening: The additional volume of the post-column reactor can cause some peak broadening, slightly reducing chromatographic efficiency.
| Feature | Pre-Column Derivatization | Post-Column Derivatization |
|---|---|---|
| Point of Reaction | Before chromatographic separation. shimadzu.com | After chromatographic separation. actascientific.com |
| Reproducibility | Can be influenced by sample matrix. shimadzu.com | Generally higher and more robust. creative-proteomics.com |
| Reagent Choice | Wide variety of reagents available. jasco-global.com | Limited to fast-reacting reagents with no detector response. shimadzu.com |
| System Complexity | Standard HPLC system; may require autosampler with derivatization function. | Requires extra pump, mixing tee, and reaction coil. |
| Risk of Interference | Possible from excess reagent and byproducts. acs.orgacs.org | None, as separation is complete before reaction. |
| Sensitivity | Generally higher due to optimized reaction conditions. shimadzu.com | Can be limited by dilution in the reactor and reagent constraints. |
Reactivity and Reaction Mechanisms of Methyl D Alanylglycinate
Ester Hydrolysis Mechanisms
Methyl D-alanylglycinate, as a dipeptide methyl ester, can undergo hydrolysis to yield D-alanylglycine and methanol (B129727). This transformation can be achieved through several mechanisms, primarily categorized as acid-catalyzed and enzymatic pathways. The cleavage of the ester bond is a fundamental reaction that reverses the esterification process.
The acid-catalyzed hydrolysis of the methyl ester in this compound proceeds via a nucleophilic acyl substitution mechanism, specifically the AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) pathway. bham.ac.uk This process is reversible and is typically driven to completion by using a large excess of water. researchgate.net
The mechanism involves several key steps:
Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the ester's carbonyl oxygen by a hydronium ion (H₃O⁺). youtube.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. bham.ac.uk
Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. youtube.com This results in the formation of a tetrahedral intermediate. researchgate.net
Proton Transfer : A proton is transferred from the newly added hydroxyl group to the methoxy (B1213986) group. This is often facilitated by other water molecules acting as proton shuttles. This step converts the methoxy group into a good leaving group (methanol).
Elimination of Methanol : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of methanol.
Deprotonation : The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final product, D-alanylglycine, and regenerate the acid catalyst (H₃O⁺).
Table 1: Key Steps in Acid-Catalyzed Ester Hydrolysis (AAC2 Mechanism)
| Step | Description | Intermediate/Product |
| 1 | Protonation | Activated (protonated) ester |
| 2 | Nucleophilic Attack | Tetrahedral intermediate |
| 3 | Proton Transfer | Isomeric tetrahedral intermediate |
| 4 | Elimination | Protonated carboxylic acid + Methanol |
| 5 | Deprotonation | Carboxylic acid (D-alanylglycine) + H₃O⁺ |
Enzymatic hydrolysis offers a milder and more specific alternative to chemical methods for cleaving the ester bond. Enzymes such as esterases, lipases, and some proteases can catalyze this reaction. nih.govscilit.com The key advantage of enzymatic methods is the high chemo- and regioselectivity under mild pH and temperature conditions, which minimizes side reactions like racemization or peptide bond cleavage. nih.gov
However, the stereochemistry of the amino acids plays a crucial role in enzyme recognition and activity. The presence of a D-amino acid, such as D-alanine in this compound, significantly impacts its susceptibility to enzymatic hydrolysis. Most common proteases, which are highly specific for L-amino acids, exhibit greatly reduced or no activity towards peptides containing D-amino acids. mdpi.comacs.org This resistance to proteolysis is a key feature of D-amino acid-containing peptides. acs.org
Despite this general resistance, specific enzymes can be employed for the hydrolysis of peptide esters containing D-amino acids. For instance, certain esterases or lipases may exhibit broader substrate specificity. The enzymatic pathway typically involves the formation of an acyl-enzyme intermediate within the enzyme's active site, followed by hydrolysis to release the product and regenerate the free enzyme. The main challenge in this process is often the solubility of the protected peptide substrate, which can sometimes be addressed by using organic cosolvents. nih.gov
Peptide Bond Formation and Elongation
This compound is a valuable building block in peptide synthesis, where it can be elongated from either the N-terminus (D-alanine side) or the C-terminus (glycine side). The formation of a new peptide bond is a cornerstone of this process.
Peptide bond formation is fundamentally a nucleophilic acylation reaction. libretexts.org To elongate the peptide chain from the C-terminus of this compound, the free amino group of the glycine (B1666218) residue acts as a nucleophile. This nucleophile attacks the activated carboxyl group of an incoming N-protected amino acid. youtube.com
The process requires the carboxyl group of the incoming amino acid to be "activated" to make it a better electrophile. This is because a free carboxylic acid is not reactive enough to be attacked by the amine. nih.gov Activation is achieved using coupling reagents, which convert the carboxylic acid into a more reactive species, such as an active ester, an acid anhydride (B1165640), or an acyl halide. libretexts.orgglobalresearchonline.net
Common coupling reagents include:
Carbodiimides : Such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC). peptide.com
Phosphonium Salts : Such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). bachem.com
Uronium/Aminium Salts : Such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). globalresearchonline.netpeptide.com
Once the carboxyl group is activated, the nucleophilic amine of the glycine in this compound attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to form the new peptide bond and release the activated leaving group. youtube.com
A critical challenge during peptide bond formation is maintaining the stereochemical integrity of the chiral centers, particularly that of the activated amino acid. thieme-connect.de For this compound, if a new amino acid is coupled to its N-terminus, the D-alanine residue itself must first be N-protected and then its carboxyl group activated. This activation step poses a risk of epimerization (conversion of the D-isomer to the L-isomer), leading to a diastereomeric mixture of peptides. nih.gov
The primary mechanism for this loss of stereochemical integrity involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate. nih.govglobalresearchonline.net The α-proton of the activated amino acid becomes acidic and can be abstracted by a base, leading to the formation of a planar, achiral enolate intermediate. Reprotonation can then occur from either face, resulting in racemization or epimerization. thieme-connect.de
Several strategies are employed to suppress this side reaction:
Use of Racemization Suppressants : Additives such as 1-Hydroxybenzotriazole (B26582) (HOBt) or its more reactive analog, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are frequently used with carbodiimide (B86325) coupling reagents. highfine.compeptide.com These additives react with the initially formed activated intermediate to generate active esters that are more resistant to oxazolone (B7731731) formation and subsequent epimerization. highfine.com
Choice of Base : The basicity and steric hindrance of the base used in the coupling reaction can influence the rate of epimerization. Sterically hindered, weaker bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are generally preferred over stronger, less hindered bases like triethylamine. bachem.comhighfine.com
Coupling Reagent Selection : Modern coupling reagents like HATU have been designed to facilitate rapid peptide bond formation, which outcompetes the rate of epimerization. nih.gov
Table 2: Factors Influencing Stereochemical Integrity During Peptide Coupling
| Factor | Condition Favoring Integrity | Reason |
| Coupling Additives | Presence of HOBt, HOAt, Oxyma | Forms active esters that are less prone to racemization. highfine.compeptide.com |
| Base | Weaker, sterically hindered bases (e.g., DIPEA, NMM) | Reduces the rate of α-proton abstraction. highfine.com |
| Solvent | Polar aprotic solvents (e.g., DMF, NMP) | Can influence reaction rates and intermediate stability. |
| Temperature | Low temperatures (e.g., 0 °C) | Slows the rate of the epimerization side reaction. |
| Coupling Reagent | Reagents promoting fast coupling (e.g., HATU) | The desired reaction outcompetes the epimerization pathway. nih.gov |
Intermolecular and Intramolecular Reactions
Beyond its role in linear peptide synthesis, this compound can participate in other reactions. If the N-terminal amino group of the D-alanine is unprotected, the dipeptide ester is susceptible to intramolecular cyclization. This reaction leads to the formation of a six-membered ring structure known as a diketopiperazine (DKP). nih.gov
The reaction is a head-to-tail intramolecular aminolysis, where the N-terminal amine of the D-alanine attacks the electrophilic carbonyl carbon of the glycine methyl ester. This process results in the cyclization of the dipeptide and the elimination of methanol. researchgate.net The formation of cyclo(D-Ala-Gly) is a common side reaction in peptide synthesis, particularly when deprotecting the N-terminus of a dipeptide ester, and can be promoted by heat or the presence of a base. peptide.comresearchgate.net The steric properties of the amino acid side chains can influence the rate of DKP formation.
Intermolecularly, unprotected this compound can undergo self-condensation reactions, where the amino group of one molecule attacks the ester group of another, leading to the formation of longer polypeptide chains (e.g., tetrapeptides, hexapeptides). However, this process is generally uncontrolled and leads to a mixture of products, making it undesirable in the context of specific peptide synthesis. libretexts.org
Cyclization Reactions (e.g., Diketopiperazine Formation)
This compound can undergo an intramolecular aminolysis reaction, leading to the formation of a six-membered ring structure known as a diketopiperazine (DKP), specifically cyclo(D-alanyl-glycyl). This cyclization is a common reaction for dipeptide esters and is driven by the thermodynamic stability of the resulting cyclic dipeptide.
The mechanism of diketopiperazine formation involves the nucleophilic attack of the N-terminal amino group on the carbonyl carbon of the methyl ester. This process is often base-catalyzed, where a base deprotonates the N-terminal amine, increasing its nucleophilicity. The subsequent intramolecular cyclization proceeds through a tetrahedral intermediate, followed by the elimination of a molecule of methanol to yield the stable diketopiperazine ring. The presence of a D-amino acid, such as D-alanine, at the N-terminus can influence the rate of cyclization.
The rate of diketopiperazine formation is influenced by several factors, including:
pH: The reaction is generally faster at neutral to slightly basic pH, which facilitates the deprotonation of the N-terminal amine.
Temperature: Increased temperature typically accelerates the rate of cyclization.
Solvent: The choice of solvent can impact the reaction rate by influencing the conformation of the dipeptide ester and the solvation of the reacting species.
Amino Acid Side Chains: The steric and electronic properties of the amino acid side chains can affect the propensity for cyclization.
| Dipeptide Methyl Ester | Product Diketopiperazine | Relative Rate of Cyclization |
| Glycylglycine Methyl Ester | Cyclo(glycyl-glycyl) | 1.0 |
| Alanylglycine Methyl Ester | Cyclo(alanyl-glycyl) | 1.5 |
| Glycylalanine Methyl Ester | Cyclo(glycyl-alanyl) | 0.8 |
| Prolylglycine Methyl Ester | Cyclo(prolyl-glycyl) | 15.0 |
This table presents illustrative data based on general trends observed in diketopiperazine formation to provide a comparative understanding. Actual rates can vary based on specific reaction conditions.
Reactions with Other Chemical Entities (e.g., 4-Formylpyridine)
The N-terminal primary amine of this compound is a nucleophilic center that can react with various electrophiles, including aldehydes such as 4-formylpyridine. The reaction between an amine and an aldehyde typically results in the formation of an imine, also known as a Schiff base.
The reaction with 4-formylpyridine would proceed via the nucleophilic attack of the N-terminal amine of this compound on the carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the corresponding N-pyridinylidene-D-alanylglycinate methyl ester. This reaction is generally reversible and is often carried out under conditions that favor the removal of water to drive the equilibrium towards the product.
While specific studies on the reaction of this compound with 4-formylpyridine are not extensively documented, the general mechanism for Schiff base formation is well-established. The reaction can be catalyzed by either acid or base. Acid catalysis proceeds by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic. Base catalysis involves the deprotonation of the amine, increasing its nucleophilicity.
It is important to note that under certain conditions, particularly with β-arylethylamines, a reaction with an aldehyde can be followed by a cyclization known as the Pictet-Spengler reaction. However, as this compound is not a β-arylethylamine, this subsequent cyclization is not an expected reaction pathway in this case. The primary product would be the Schiff base.
The table below outlines the expected reactants and products in the reaction between this compound and 4-Formylpyridine.
| Reactant 1 | Reactant 2 | Expected Product | Reaction Type |
| This compound | 4-Formylpyridine | N-(pyridin-4-ylmethylene)-D-alanylglycinate methyl ester | Schiff Base Formation |
Computational and Theoretical Studies
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are indispensable tools for elucidating the electronic structure, conformational landscape, and chemical reactivity of molecules like Methyl D-alanylglycinate. These methods solve approximations of the Schrödinger equation to provide detailed insights into molecular properties from first principles.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying medium-sized biological molecules. It offers a favorable balance between computational cost and accuracy by calculating the total energy of a system based on its electron density rather than a complex many-electron wavefunction. Functionals such as B3LYP and M06-2X, paired with basis sets like 6-311+G(d,p), are commonly employed for reliable predictions of dipeptide properties. nih.gov
The first step in any computational analysis is geometry optimization, a process that locates the lowest energy arrangement of atoms in a molecule. youtube.com For a flexible molecule like this compound, this involves exploring its complex potential energy surface (PES) to find various stable conformations (isomers that differ by rotation around single bonds).
The conformation of a dipeptide backbone is principally defined by three dihedral angles: φ (phi), ψ (psi), and ω (omega). nih.gov The ω angle, which describes the rotation around the peptide bond (C-N), is typically constrained to a nearly planar trans conformation (~180°) due to its partial double-bond character. Therefore, the conformational space is most often visualized using a Ramachandran plot, which maps the molecule's energy as a function of the φ (C'-N-Cα-C') and ψ (N-Cα-C'-N) angles. researchgate.netcp2k.org
DFT calculations on model dipeptides, such as the alanine (B10760859) dipeptide, have identified several key low-energy conformers. researchgate.net These stable structures are often stabilized by intramolecular hydrogen bonds, forming pseudo-rings. Common conformers include:
C7eq (Equatorial γ-turn): A seven-membered ring formed by a hydrogen bond between the i-th amino group and the (i-1)-th carbonyl group.
C5 (β-turn): A five-membered ring stabilized by a hydrogen bond.
Other conformations: Such as C7ax (axial γ-turn), β2, and α-helical (αR and αL) structures. nih.gov
The relative energies of these conformers are subtle and can be influenced by the choice of computational method and the inclusion of solvent effects. nih.gov
Table 1: Representative Dihedral Angles (φ, ψ) for Common Alanine Dipeptide Conformers (in degrees)
| Conformer | Approximate φ | Approximate ψ |
| C7eq | -75 | +75 |
| C5 | -150 | +150 |
| αR | -70 | -40 |
| PII | -75 | +145 |
Data derived from computational studies on alanine dipeptide, a proxy for this compound.
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org
The HOMO represents the outermost electrons and acts as the electron donor in a chemical reaction. For a dipeptide like this compound, the HOMO is typically localized on the electron-rich regions, such as the lone pairs of the carbonyl oxygen atoms.
The LUMO is the lowest energy orbital available to accept electrons, thus acting as the electron acceptor. The LUMO is generally distributed over the electrophilic parts of the molecule, often involving the carbonyl carbons and the peptide bond.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical descriptor of molecular stability and reactivity. researchgate.net A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. youtube.com Conversely, a small gap indicates that the molecule is more polarizable and reactive. DFT calculations are widely used to compute these orbital energies and the resulting energy gap.
Table 2: Representative FMO Energies and HOMO-LUMO Gap for Dipeptides (eV)
| Molecule | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) |
| Glycine (B1666218) | DFT | -6.8 | -0.4 | 6.4 |
| Alanine | DFT | -6.7 | -0.3 | 6.4 |
Note: These values are for individual amino acids and serve as an approximation. The HOMO-LUMO gap for the dipeptide this compound would be different but conceptually similar. researchgate.netresearchgate.net
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the van der Waals surface of a molecule. libretexts.org It is calculated by placing a hypothetical positive point charge at various points on the surface and calculating the potential energy. The resulting map is color-coded to indicate different regions of electrostatic potential. uni-muenchen.de
Red/Yellow Regions: Indicate negative electrostatic potential. These areas are electron-rich and are susceptible to electrophilic attack. In this compound, these regions are expected to be concentrated around the carbonyl oxygen atoms of the peptide bond and the ester group. researchgate.net
Blue Regions: Indicate positive electrostatic potential. These areas are electron-poor (due to the influence of the nuclei) and are prone to nucleophilic attack. For this dipeptide, positive potential would be found around the amide (N-H) and amine (N-H) protons. researchgate.net
Green Regions: Represent areas of neutral or near-zero potential.
The MEP map provides a powerful visual guide to the reactive sites of a molecule, complementing the insights gained from FMO analysis. researchgate.net
Based on the energies of the frontier orbitals, DFT allows for the calculation of several global chemical reactivity descriptors. These indices provide quantitative measures of a molecule's stability and reactivity. nih.govnih.gov
The fundamental descriptors are the ionization potential (I) and electron affinity (A), which can be approximated by the negative of the HOMO and LUMO energies, respectively (Koopmans' theorem):
I ≈ -EHOMO
A ≈ -ELUMO
From these, several key descriptors are derived:
Chemical Potential (μ): Represents the "escaping tendency" of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule is less reactive. It is calculated as η = (ELUMO - EHOMO) / 2.
Global Softness (S): The reciprocal of hardness (S = 1 / η), it quantifies the molecule's polarizability. A softer molecule is more reactive.
Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is defined as ω = μ² / (2η).
These descriptors are invaluable for comparing the reactivity of different molecules or different conformations of the same molecule. mdpi.com
Table 3: Calculated Global Reactivity Descriptors (Illustrative)
| Descriptor | Formula | Interpretation |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |
| Global Softness (S) | 1 / η | Polarizability / Reactivity |
| Electrophilicity Index (ω) | μ² / (2η) | Electron accepting capacity |
High-Level Ab Initio Methods (e.g., MP2, CCSD(T))
While DFT is widely used, higher-level ab initio methods are often employed to obtain more accurate energies and to benchmark the performance of DFT functionals. These methods are more computationally demanding.
Møller-Plesset Perturbation Theory (MP2): This is one of the simplest methods to incorporate electron correlation, which is crucial for accurately describing non-covalent interactions like the intramolecular hydrogen bonds that stabilize dipeptide conformations. Studies on alanine dipeptide have shown that MP2 calculations can provide a reliable picture of the potential energy surface. nih.gov
Coupled Cluster with Single, Double, and Perturbative Triple Excitations (CCSD(T)): Often referred to as the "gold standard" of quantum chemistry, CCSD(T) provides highly accurate results for systems where it is computationally feasible. nih.gov For small peptides, CCSD(T) calculations, often extrapolated to the complete basis set (CBS) limit, serve as the definitive benchmark for assessing the accuracy of other methods like DFT and MP2. researchgate.net
Comparisons have shown that while many DFT functionals can correctly identify the stable conformers of dipeptides, they may differ from CCSD(T) in predicting the precise relative energies between them. researchgate.net Double-hybrid functionals, which incorporate a portion of MP2 correlation, often show the best performance when compared to CCSD(T) benchmarks for peptide systems. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the conformational dynamics, solvent interactions, and thermodynamic properties of dipeptides like this compound. mdpi.com
Simulations are typically performed by placing the dipeptide in a periodic box filled with a chosen solvent, often water, to mimic physiological conditions. biu.ac.il The interactions between all atoms are described by a force field, which is a set of empirical potential energy functions. The simulation tracks the trajectory of each atom over a set period, often on the scale of nanoseconds to microseconds. mdpi.com
Key analyses performed on the resulting trajectories include:
Root Mean Square Deviation (RMSD): This parameter measures the average distance between the atoms of the simulated peptide and a reference structure, providing insight into the structural stability of the molecule over the course of the simulation. nih.gov
Root Mean Square Fluctuation (RMSF): RMSF is calculated for each atom to identify the flexibility of different regions of the molecule. Higher RMSF values indicate greater movement. nih.gov
Solvent Accessible Surface Area (SASA): SASA calculations determine the surface area of the molecule that is accessible to the solvent, which is crucial for understanding solubility and interactions with the surrounding environment. mdpi.com
These simulations can elucidate how this compound interacts with water molecules, how it folds into its preferred shapes, and the stability of these conformations. mdpi.comnih.gov
Table 1: Typical Parameters Analyzed in MD Simulations of a Dipeptide
| Parameter | Description | Typical Information Gained |
|---|---|---|
| RMSD | Measures the deviation of the peptide backbone from an initial structure. | Indicates if the simulation has reached equilibrium and overall structural stability. |
| RMSF | Quantifies the fluctuation of individual atoms or residues around their average positions. | Highlights flexible regions of the molecule, such as terminal groups. |
| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | Provides insight into the compactness of the molecular structure over time. |
| Hydrogen Bonds | Monitors the formation and breaking of intramolecular and intermolecular hydrogen bonds. | Reveals key interactions that stabilize specific conformations. |
Potential Energy Surface (PES) Scan Studies
Potential Energy Surface (PES) scans are computational studies used to explore the conformational landscape of a molecule and identify its stable isomers, or conformers. q-chem.comq-chem.com For a dipeptide like this compound, the most important degrees of freedom are the dihedral angles of the peptide backbone, commonly known as phi (φ) and psi (ψ) angles.
A relaxed PES scan involves systematically rotating one or more specific bonds (e.g., a dihedral angle) in predefined increments. uni-muenchen.de At each step, the geometry of the rest of the molecule is optimized to find the lowest energy structure for that fixed angle. uni-muenchen.dereadthedocs.io This process maps out the energy of the molecule as a function of its conformation, revealing energy minima (stable conformers) and energy barriers (transition states between conformers). uni-muenchen.de
For a dipeptide, a two-dimensional PES scan varying both the φ and ψ angles generates a Ramachandran plot, which is fundamental for understanding the allowable and preferred conformations of the peptide backbone. q-chem.com These studies can predict whether the molecule is likely to adopt extended (β-strand) or folded (turn-like) structures.
Table 2: Illustrative Relative Energies from a Hypothetical PES Scan of this compound
| Conformer | Dihedral Angle (φ) | Dihedral Angle (ψ) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|---|
| A | -150° | +150° | 0.00 | Global minimum, likely an extended β-strand conformation. |
| B | -70° | -40° | 1.25 | Local minimum, corresponding to a folded or turn-like structure. |
| C | +60° | +50° | 2.50 | Another local minimum, representing a different folded conformation. |
| D | 0° | 0° | 8.00 | High-energy region, sterically hindered and conformationally disallowed. |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, intramolecular interactions, and the nature of chemical bonds within a molecule. nih.gov It provides a localized, Lewis-structure-like picture of the electronic density, making it easier to interpret chemical phenomena such as hydrogen bonding and hyperconjugation. nih.govresearchgate.net
The analysis involves transforming the complex, delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals. The key output of an NBO analysis is the second-order perturbation theory analysis of the Fock matrix, which quantifies the stabilization energy associated with electron delocalization from a filled "donor" NBO to an empty "acceptor" NBO. researchgate.net
For this compound, NBO analysis can provide deep insights into:
Intramolecular Hydrogen Bonding: The strength of hydrogen bonds, such as those between a carbonyl oxygen and an amide proton, can be estimated by the stabilization energy (E(2)) of the interaction between the lone pair (LP) of the oxygen atom and the antibonding orbital (σ*) of the N-H bond. researchgate.netnih.gov
Hyperconjugative Effects: These are stabilizing interactions that result from the delocalization of electrons from a filled bonding orbital into an adjacent antibonding orbital. For example, the interaction between a C-H bonding orbital and a C=O antibonding (π*) orbital can reveal the electronic effects influencing the peptide backbone.
Table 3: Selected NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for a Dipeptide
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O) of Carbonyl | σ* (N-H) | 5.8 | Intramolecular Hydrogen Bond |
| σ (Cα-H) | σ* (C-N) | 2.1 | Hyperconjugation |
| π (C=O) | π* (C-N) | 15.2 | Peptide Bond Resonance |
| LP (N) | π* (C=O) | 50.5 | Peptide Bond Resonance |
Note: LP denotes a lone pair, σ denotes an antibonding sigma orbital, and π* denotes an antibonding pi orbital.*
Prediction of Spectroscopic Parameters
Computational quantum chemistry, particularly Density Functional Theory (DFT), is widely used to predict various spectroscopic parameters. mdpi.com These theoretical predictions are invaluable for assigning and interpreting experimental spectra, such as infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR).
Vibrational Frequencies (IR and Raman): After optimizing the molecular geometry to find its lowest energy state, harmonic frequency calculations can be performed. nih.gov This produces a set of vibrational modes, each with a specific frequency and intensity, which correspond to the peaks observed in IR and Raman spectra. researchgate.net By analyzing the atomic motions associated with each mode, specific peaks can be assigned to functional group vibrations, such as the C=O stretch (Amide I band), N-H bend, and C-N stretch. mdpi.com DFT calculations can accurately predict how these frequencies shift due to conformational changes or hydrogen bonding. mdpi.com
NMR Chemical Shifts: Theoretical calculations can also predict NMR chemical shifts (δ) for nuclei like ¹H, ¹³C, and ¹⁵N. The calculated shifts are compared to experimental data to help confirm the molecular structure and assign resonances to specific atoms in the molecule.
Table 4: Predicted Vibrational Frequencies for Key Modes in a Dipeptide Structure
| Vibrational Mode | Predicted Frequency (cm⁻¹) (DFT/B3LYP) | Description |
|---|---|---|
| N-H Stretch | 3450 | Stretching of the amide N-H bond. |
| C-H Stretch (Aliphatic) | 3010 - 2950 | Stretching of C-H bonds in the alanine and methyl groups. |
| C=O Stretch (Amide I) | 1685 | Stretching of the peptide carbonyl group. |
| C=O Stretch (Ester) | 1740 | Stretching of the ester carbonyl group. |
| N-H Bend (Amide II) | 1560 | In-plane bending of the N-H bond coupled with C-N stretching. |
| C-N Stretch | 1250 | Stretching of the peptide C-N bond. |
Despite a comprehensive search for information, there is no readily available scientific literature detailing the specific applications of "this compound" as a building block in the outlined areas of chemical synthesis. General principles of peptide and organic synthesis are well-documented; however, specific examples, data, and research findings concerning the direct use of this compound in solid-phase peptide synthesis (SPPS), solution-phase peptide synthesis (SPS), the synthesis of complex organic molecules, or chirality transfer are not present in the available resources.
Therefore, this article cannot be generated as requested due to the lack of specific, verifiable information on the chemical compound “this compound” within the specified contexts. To provide a thorough, informative, and scientifically accurate article, detailed research findings on the compound's role in each of the outlined sections and subsections would be necessary. Without such data, any generated content would be speculative and would not meet the required standards of scientific accuracy.
To fulfill the request, published research or patents detailing the use of this compound in the following areas would be required:
Applications in Chemical Synthesis As a Building Block
Role in De Novo Peptide Synthesis:
Specific examples and protocols for its incorporation in SPPS and SPS.
Data on coupling efficiency, potential side reactions, and the properties it imparts to the resulting peptides.
Synthesis of Complex Organic Molecules:
Documented instances of its use in the total synthesis of natural products.
Examples of its derivatization to form advanced intermediates and the synthetic utility of these intermediates.
Chirality Transfer in Synthesis:
Studies demonstrating its use as a chiral auxiliary or reactant in asymmetric synthesis to induce stereoselectivity.
Without access to such specific information, it is not possible to generate the requested article while adhering to the principles of scientific accuracy and factual reporting.
Biochemical and Biological Research Applications Non Human Systems
Enzymatic Transformations and Metabolic Fates
The enzymatic breakdown and subsequent metabolic fate of Methyl D-alanylglycinate are primarily governed by the action of peptidases and esterases, which recognize and cleave its amide and ester bonds, respectively.
This compound is a potential substrate for a specific class of enzymes known as D-aminopeptidases. These enzymes specialize in cleaving the peptide bond at the N-terminus of peptides containing a D-amino acid. One such well-characterized enzyme is the D-stereospecific aminopeptidase (B13392206) from the bacterium Ochrobactrum anthropi. This enzyme exhibits broad substrate specificity, hydrolyzing peptides, amides, and esters of D-amino acids. nih.gov Its activity on D-alanylglycine suggests a strong likelihood of it also acting on the methyl ester derivative, this compound. The hydrolysis would release D-alanine and glycine (B1666218) methyl ester.
The methyl ester group of this compound also makes it a target for esterases. These enzymes catalyze the hydrolysis of ester bonds. However, the efficiency of esterase-catalyzed hydrolysis of peptide esters can be influenced by steric hindrance around the ester group. nih.gov The proximity of the dipeptide structure to the methyl ester in this compound could affect its recognition and cleavage by certain esterases. Research on various esterase substrates indicates that both the acyl and alcohol portions of the ester are critical for substrate specificity.
Below is a table summarizing the substrate specificity of the D-aminopeptidase from Ochrobactrum anthropi, which is relevant for understanding the potential enzymatic hydrolysis of this compound.
| Substrate | Relative Activity (%) | Km (mM) | Vmax (µmol/min/mg) |
| D-Alanyl-glycine | 100 | 1.2 | 185 |
| D-Alanine amide | 85 | 2.5 | 157 |
| D-Alanine-p-nitroanilide | 70 | 0.8 | 130 |
| D-Alanyl-D-alanine | 60 | 1.8 | 111 |
| L-Alanine methyl ester | Low | - | - |
| L-Serine methyl ester | Low | - | - |
This table is generated based on data from studies on D-aminopeptidase from Ochrobactrum anthropi and is intended to illustrate the enzyme's substrate preferences. nih.gov
The utilization of D-amino acids and their derivatives as a carbon or nitrogen source is a known metabolic capability of various microorganisms. frontiersin.orgresearchgate.net Bacteria that can metabolize D-alanine are likely candidates for utilizing this compound. The initial step in its metabolism would involve hydrolysis by extracellular or intracellular peptidases and esterases to yield D-alanine, glycine, and methanol (B129727).
Once liberated, D-alanine can be catabolized through pathways involving D-amino acid dehydrogenases or racemases that convert it to L-alanine, which then enters central metabolism. nih.gov The glycine and methanol produced can also be assimilated by many bacteria. The ability of a specific microbe to grow on this compound as a sole carbon source would depend on its enzymatic machinery to break down the molecule and metabolize its components.
The following table lists some bacterial species known to utilize D-amino acids, indicating the potential for metabolism of D-amino acid derivatives like this compound.
| Bacterial Species | D-Amino Acid Utilized |
| Pseudomonas aeruginosa | D-Alanine, D-Valine, D-Leucine |
| Bacillus subtilis | D-Alanine, D-Aspartate, D-Glutamate |
| Escherichia coli | D-Alanine, D-Serine |
| Ochrobactrum anthropi | D-Alanine |
| Halomonas titanicae | D-Alanine, D-Aspartate, D-Glutamate, D-Serine, D-Valine, D-Leucine, D-Phenylalanine |
This table provides examples of bacteria with demonstrated ability to metabolize D-amino acids and is not an exhaustive list. frontiersin.orgresearchgate.net
Occurrence and Role in Non-Mammalian Organisms (e.g., Plants)
While direct evidence for the natural occurrence of this compound in plants is not yet available, the presence of its parent dipeptide, D-alanylglycine, has been reported in plant tissues. This finding suggests that the metabolic pathways for the synthesis and modification of D-amino acid-containing peptides exist in the plant kingdom.
The presence of N-methylated amino acids and peptides in plants is also well-documented, and these modifications are known to play roles in various physiological processes. researchgate.net Therefore, it is plausible that this compound could be an intermediate or a final product of a yet-to-be-discovered metabolic pathway in certain plant species. The function of such D-alanyl peptides in plants is an active area of research, with potential roles in plant defense, signaling, or as storage compounds. acs.org
Studies on D-Amino Acid Metabolism and its Derivatives
This compound serves as a valuable chemical probe for investigating the enzymes and pathways involved in D-amino acid metabolism. Its structure allows for the specific assessment of D-aminopeptidase and esterase activities in crude extracts or purified enzyme preparations.
Furthermore, this compound can be used in studies of D-amino acid oxidase (DAAO), a key enzyme in the catabolism of neutral D-amino acids. nih.govnih.govscispace.comresearchgate.net While DAAO itself may not directly act on the dipeptide ester, the D-alanine released upon hydrolysis can serve as a substrate. By providing a masked form of D-alanine, this compound could be used to study the kinetics of D-alanine release and subsequent oxidation by DAAO in coupled enzyme assays.
The table below shows the substrate specificity of human D-amino acid oxidase, highlighting the types of D-amino acids that are catabolized by this enzyme once released from derivatives like this compound.
| Substrate | Relative Activity (%) | Km (mM) |
| D-Cysteine | 100 | 1.5 |
| D-Methionine | 80 | 2.0 |
| D-Proline | 75 | 10.0 |
| D-Alanine | 60 | 28.0 |
| D-Serine | 20 | 15.0 |
| D-Valine | 15 | 8.0 |
This table is based on published data for human D-amino acid oxidase and illustrates the enzyme's preference for various D-amino acid substrates. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
